4-Iodo-3-(trifluoromethyl)pyridin-2-amine
CAS No.: 1227581-85-2
Cat. No.: VC2751066
Molecular Formula: C6H4F3IN2
Molecular Weight: 288.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227581-85-2 |
|---|---|
| Molecular Formula | C6H4F3IN2 |
| Molecular Weight | 288.01 g/mol |
| IUPAC Name | 4-iodo-3-(trifluoromethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C6H4F3IN2/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H,(H2,11,12) |
| Standard InChI Key | XZYHKWUVUCEPCP-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=C1I)C(F)(F)F)N |
| Canonical SMILES | C1=CN=C(C(=C1I)C(F)(F)F)N |
Introduction
Chemical Properties and Structure
Basic Identification and Molecular Characteristics
4-Iodo-3-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound with the molecular formula C6H4F3IN2. The structure features a pyridine ring with three key functional groups: an amino group at position 2, a trifluoromethyl group at position 3, and an iodine atom at position 4. According to PubChem data, this compound has a molecular weight of 288.01 g/mol and was first added to the database on February 27, 2016, with the most recent modification on April 5, 2025 .
The compound represents an important class of functionalized pyridines that serve as intermediates in the synthesis of bioactive molecules. The presence of the trifluoromethyl group introduces enhanced metabolic stability and lipophilicity, while the amino group provides a hydrogen bonding site critical for potential interactions with biological targets. The iodine atom offers opportunities for further chemical transformations through various coupling reactions.
Structural Identifiers and Nomenclature
For precise identification, 4-Iodo-3-(trifluoromethyl)pyridin-2-amine is associated with several standardized chemical identifiers, as detailed in Table 1:
Table 1: Structural Identifiers of 4-Iodo-3-(trifluoromethyl)pyridin-2-amine
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4-iodo-3-(trifluoromethyl)pyridin-2-amine |
| InChI | InChI=1S/C6H4F3IN2/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H,(H2,11,12) |
| InChIKey | XZYHKWUVUCEPCP-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=C1I)C(F)(F)F)N |
| PubChem CID | 118703967 |
The compound is also known by several synonyms, including 2-amino-4-iodo-3-(trifluoromethyl)pyridine and has been assigned the registry number 1227581-85-2 .
Physical and Chemical Properties
The physical and chemical properties of 4-Iodo-3-(trifluoromethyl)pyridin-2-amine are summarized in Table 2:
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C6H4F3IN2 |
| Molecular Weight | 288.01 g/mol |
| Appearance | Not specified in available data |
| Melting Point | Not specified in available data |
| Solubility | Not specified in available data |
| LogP | Not specified in available data |
| Topological Polar Surface Area | Not specified in available data |
The electronic properties of this compound are influenced by both electron-withdrawing groups (trifluoromethyl and iodine) and the electron-donating amino group, creating an interesting electronic distribution within the molecule that may contribute to its potential biological activity.
Synthesis Approaches
Synthetic Challenges and Considerations
The synthesis of highly functionalized pyridines like 4-Iodo-3-(trifluoromethyl)pyridin-2-amine presents several challenges:
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Regioselectivity in functionalization of the pyridine ring
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Management of potentially competing reactions due to the presence of multiple functional groups
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Development of conditions compatible with sensitive functional groups
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Optimization of reaction conditions to achieve acceptable yields
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Purification strategies for complex heterocyclic compounds
These challenges necessitate careful planning of synthetic routes, potentially involving protection/deprotection sequences and careful selection of reagents and conditions.
Applications in Pharmaceutical Research
Role in Kinase Inhibitor Development
Compounds containing structural elements similar to 4-Iodo-3-(trifluoromethyl)pyridin-2-amine have demonstrated significant activity as inhibitors of phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) signaling pathways . These pathways are critical regulators of cellular metabolism, growth, and survival, with their dysregulation implicated in various diseases, particularly cancer.
The core 4-(trifluoromethyl)pyridin-2-amine structure has been incorporated into compounds such as 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine, which have shown promising activity as kinase inhibitors . The presence of the trifluoromethyl group significantly enhances cellular potency and enzymatic targeting compared to analogues lacking this substituent.
Structure-Activity Relationships
Analysis of related compounds provides valuable insights into structure-activity relationships relevant to 4-Iodo-3-(trifluoromethyl)pyridin-2-amine:
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The amino group at position 2 forms critical hydrogen bond interactions with aspartate residues (such as Asp841 and Asp836 in PI3K gamma) in the binding pocket of target enzymes .
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The trifluoromethyl substituent enhances cellular potency and enzymatic targeting, with compounds bearing this group showing excellent activity profiles against PI3K alpha .
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Modifications to the 2-amino group significantly impact activity, with replacement by hydroxylamine, amide, hydroxy, or halide groups generally decreasing cellular potency .
Table 3: Structure-Activity Relationship Findings from Related Compounds
| Structural Feature | Effect on Activity | Target Enzyme | Observation |
|---|---|---|---|
| 2-Amino group | Critical for activity | PI3K | Forms hydrogen bonds with Asp residues in binding pocket |
| C4-Trifluoromethyl | Enhances activity | PI3K alpha | Significantly increases cellular potency and enzymatic targeting |
| Replacement of 2-amino | Reduces activity | PI3K/mTOR | Hydroxylamine, amide, hydroxy, or halide groups decrease potency |
| Aryl substitution pattern | Modulates selectivity | PI3K vs mTOR | Can be used to fine-tune relative activity against different targets |
The presence of the iodine atom in 4-Iodo-3-(trifluoromethyl)pyridin-2-amine may offer additional opportunities for target interaction or serve as a site for further structural elaboration through cross-coupling reactions.
Related Compounds and Structural Analogues
Comparison with Structural Analogues
Several compounds structurally related to 4-Iodo-3-(trifluoromethyl)pyridin-2-amine have been reported in the literature:
Table 4: Comparison of 4-Iodo-3-(trifluoromethyl)pyridin-2-amine with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 4-Iodo-3-(trifluoromethyl)pyridin-2-amine | C6H4F3IN2 | 288.01 g/mol | Reference compound |
| 4-(Trifluoromethyl)pyridin-2-amine | C6H5F3N2 | 162.11 g/mol | Lacks iodine at position 4 |
| 4-(Difluoromethyl)pyridin-2-amine | C6H6F2N2 | 144.12 g/mol | Contains difluoromethyl instead of trifluoromethyl; no iodine |
| 4-Iodo-3-nitro-2-(trifluoromethyl)pyridine | C6H2F3IN2O2 | 317.99 g/mol | Contains nitro group at position 3 and trifluoromethyl at position 2 |
The 4-(trifluoromethyl)pyridin-2-amine core structure has been utilized in compounds that have progressed to clinical development for the treatment of various cancers . The substitution pattern, particularly the presence of the trifluoromethyl group, contributes significantly to their biological activity profiles.
Integration into Larger Molecular Frameworks
The core structure of 4-Iodo-3-(trifluoromethyl)pyridin-2-amine and related compounds has been successfully incorporated into larger molecular frameworks with enhanced biological activity. For example, the dimorpholinotriazine-based compound containing a 4-(trifluoromethyl)pyridin-2-amine moiety has been investigated in clinical trials .
The presence of the iodine atom in 4-Iodo-3-(trifluoromethyl)pyridin-2-amine provides a valuable handle for cross-coupling reactions (such as Suzuki, Sonogashira, or Heck reactions), potentially enabling the generation of diverse chemical libraries based on this scaffold. This versatility positions the compound as a valuable intermediate in medicinal chemistry programs.
Analytical Methods for Characterization
Chromatographic Analysis
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are essential for monitoring reaction progress, assessing purity, and facilitating purification of 4-Iodo-3-(trifluoromethyl)pyridin-2-amine. Based on practices with related compounds, analytical HPLC is typically used to confirm purity of >95% .
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